Introduction: The Significance of Isotopically Labeled Omeprazole Analogs
Introduction: The Significance of Isotopically Labeled Omeprazole Analogs
An In-Depth Technical Guide to the Synthesis and Characterization of Omeprazole Sulfide-¹³C,D₃
This guide provides a comprehensive overview of the synthesis and characterization of Omeprazole Sulfide-¹³C,D₃, an isotopically labeled analog of a key metabolite and synthetic precursor of Omeprazole. Designed for researchers, medicinal chemists, and drug development professionals, this document details the strategic chemical synthesis, the rationale behind methodological choices, and the analytical techniques required for structural confirmation and purity assessment.
Omeprazole is a widely prescribed proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2][3] The metabolism of Omeprazole is complex, primarily mediated by cytochrome P450 enzymes, leading to several metabolites, including Omeprazole Sulfide.[4][5] This sulfide analog is not only a metabolite but also a crucial precursor in the synthesis of Esomeprazole and a potential impurity in commercial Omeprazole preparations.[6]
The use of stable isotope-labeled compounds, such as Omeprazole Sulfide-¹³C,D₃, is indispensable in modern pharmaceutical research. These molecules serve as ideal internal standards for quantitative bioanalysis by mass spectrometry (LC-MS), enabling precise pharmacokinetic and drug metabolism studies by correcting for variability during sample preparation and analysis.[6][7][8] The known mass shift introduced by the ¹³C and deuterium (D) labels allows for unambiguous differentiation from the endogenous, unlabeled analyte, a critical requirement for accurate quantification in complex biological matrices.[9]
This guide elucidates a robust pathway for the synthesis of Omeprazole Sulfide-¹³C,D₃ and outlines the state-of-the-art analytical methods for its comprehensive characterization.
Synthetic Strategy and Execution
The synthesis of Omeprazole Sulfide-¹³C,D₃ requires the strategic coupling of two key heterocyclic building blocks: a substituted pyridine moiety and a benzimidazole moiety bearing the isotopic labels. The overall strategy is a nucleophilic substitution reaction where a mercapto-benzimidazole derivative displaces a leaving group on the pyridine ring. The isotopic labels (¹³C and D₃) are incorporated into the methoxy group of the benzimidazole ring, necessitating the use of an isotopically labeled methylating agent early in the synthetic sequence.
Synthetic Pathway Overview
The synthesis is designed as a convergent two-component strategy, maximizing efficiency and allowing for late-stage introduction of the labeled fragment.
Caption: Convergent synthesis pathway for Omeprazole Sulfide-¹³C,D₃.
Detailed Experimental Protocols
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Rationale: This multi-step process begins with a commercially available precursor. The critical step is the introduction of the isotopic labels via methylation with ¹³C,D₃-iodomethane. This ensures the labels are in a stable position and provides the core benzimidazole structure.
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Demethylation: To a solution of 4-methoxy-2-nitroaniline in a suitable solvent (e.g., dichloromethane), add a demethylating agent like boron tribromide (BBr₃) at a controlled low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
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Labeled Methylation: Quench the reaction carefully and extract the resulting 4-hydroxy-2-nitroaniline. Dissolve the product in a polar aprotic solvent (e.g., DMF) and add a base (e.g., K₂CO₃). Introduce ¹³C,D₃-Iodomethane and stir at room temperature. The use of ¹³C,D₃-I is the core of the labeling strategy.
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Reduction: The resulting 4-(¹³C,D₃-Methoxy)-2-nitroaniline is reduced to the corresponding diamine. A common and effective method is using sodium dithionite (Na₂S₂O₄) in an aqueous ethanol solution under reflux.
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Cyclization: The purified 4-(¹³C,D₃-Methoxy)-1,2-phenylenediamine is cyclized to form the thiol. This is achieved by reacting it with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. Acidification of the reaction mixture precipitates the desired product.
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Rationale: This component is synthesized from 2,3,5-collidine. The key steps involve N-oxidation followed by rearrangement to introduce the necessary hydroxymethyl group, which is then converted to a good leaving group (chloride) for the subsequent coupling reaction.
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N-Oxidation: Dissolve 2,3,5-collidine in a chlorinated solvent and treat with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
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Rearrangement and Functionalization: The resulting N-oxide is treated with acetic anhydride to induce rearrangement, followed by hydrolysis and subsequent methoxylation to yield 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine.
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Chlorination: Convert the hydroxymethyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an inert solvent.
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Rationale: This final step is a classic nucleophilic substitution (SN2) reaction. The thiolate anion of the labeled benzimidazole, generated in situ with a base, acts as the nucleophile, attacking the electrophilic chloromethyl group of the pyridine moiety.
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Reaction Setup: Dissolve the 5-(¹³C,D₃-Methoxy)-1H-benzo[d]imidazole-2-thiol in a mixture of ethanol and water.
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Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) to deprotonate the thiol, forming the reactive thiolate anion.
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Coupling: Add a solution of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine in ethanol dropwise to the reaction mixture.
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Workup and Purification: Stir the reaction at room temperature until completion. The product typically precipitates from the solution or can be isolated by extraction. Purify the crude product by recrystallization or column chromatography to yield Omeprazole Sulfide-¹³C,D₃ as a solid.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity, isotopic incorporation, and purity of the final compound. A combination of mass spectrometry, NMR spectroscopy, and chromatography is employed.
Characterization Workflow
Caption: Analytical workflow for the characterization of Omeprazole Sulfide-¹³C,D₃.
Mass Spectrometry (MS)
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Objective: To confirm the molecular mass of the synthesized compound and verify the incorporation of the stable isotopes.
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Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[8] A small amount of the sample is dissolved and injected into the LC-MS system, typically using electrospray ionization (ESI) in positive mode.
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Expected Data: The analysis confirms the successful synthesis by observing the protonated molecular ion [M+H]⁺. The mass increase relative to the unlabeled standard is a key diagnostic.
| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Mass Shift |
| Omeprazole Sulfide (Unlabeled) | C₁₇H₁₉N₃O₂S | 329.12 | ~330.13 | 0 |
| Omeprazole Sulfide-¹³C,D₃ | C₁₆¹³CH₁₆D₃N₃O₂S | 333.14 | ~334.15 | +4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To provide unequivocal structural confirmation and pinpoint the location of the isotopic labels.
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Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using both ¹H and ¹³C NMR spectroscopy.
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Expected Spectral Features:
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¹H NMR: The most significant change will be the complete absence of the singlet corresponding to the benzimidazole methoxy protons (typically around 3.8 ppm) due to the D₃ labeling. All other proton signals corresponding to the pyridine and benzimidazole rings should be present with appropriate chemical shifts and coupling patterns.
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¹³C NMR: The spectrum will show a characteristic signal for the ¹³C-labeled methoxy carbon. This signal may appear as a multiplet due to coupling with deuterium (C-D coupling) and will likely be enhanced in intensity compared to other carbons. The chemical shifts of other carbons in the molecule can be compared to literature data for unlabeled Omeprazole and related structures to confirm the overall framework.[10][11][12]
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High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the chemical purity of the final compound.
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Methodology: A standard reverse-phase HPLC method with UV detection is employed.
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Column: C18, e.g., 4.6 x 150 mm, 5 µm.
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Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or an ammonium acetate buffer).[13]
-
Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength where the chromophore absorbs strongly (e.g., 302 nm).
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Expected Data: A successful synthesis and purification will yield a chromatogram with a single major peak, indicating a purity level of ≥98%.
Applications in Drug Development
The primary application of Omeprazole Sulfide-¹³C,D₃ is as an internal standard for the quantification of Omeprazole Sulfide in biological samples (e.g., plasma, urine, tissue homogenates).[6] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its +4 Da mass difference allows it to be distinguished and measured independently by a mass spectrometer, providing a reliable method to normalize for analytical variability.[13][9]
Conclusion
The synthesis and characterization of Omeprazole Sulfide-¹³C,D₃ is a multi-step process that requires careful execution and rigorous analytical validation. The convergent synthetic approach detailed here provides an efficient route to this valuable research tool. The characterization workflow, employing a suite of orthogonal analytical techniques (MS, NMR, and HPLC), ensures the final product meets the high standards of identity, isotopic enrichment, and purity required for its use in regulated bioanalytical studies and drug metabolism research.
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